molecular formula C10H14N2O4 B1662676 5'-Deoxythymidine CAS No. 3458-14-8

5'-Deoxythymidine

Cat. No.: B1662676
CAS No.: 3458-14-8
M. Wt: 226.23 g/mol
InChI Key: UGUILUGCFSCUKR-GJMOJQLCSA-N
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Description

5’-Deoxythymidine: is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. It consists of a thymine base attached to a deoxyribose sugar. This compound is crucial in the synthesis of DNA, where it pairs with deoxyadenosine in double-stranded DNA.

Mechanism of Action

Target of Action

5’-Deoxythymidine, also known as Thymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes, including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis and cellular growth .

Mode of Action

5’-Deoxythymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It catalyzes the reversible phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), using ATP as its preferred phosphoryl donor . This process is essential for DNA synthesis and cellular growth .

Biochemical Pathways

5’-Deoxythymidine is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis . Deoxythymidine triphosphate (dTTP) is an essential building block of DNA and can be synthesized by the de novo pathway where deoxyuridine monophosphate is converted to thymidine monophosphate (dTMP) by thymidylate synthase in the presence of tetrahydrofolate . Alternatively, it can be synthesized by the salvage pathway where deoxythymidine (dThd) is phosphorylated to dTMP .

Pharmacokinetics

It is known that the compound is involved in the metabolism of dna synthesis and cellular growth

Result of Action

The primary result of 5’-Deoxythymidine action is the synthesis of DNA. By catalyzing the phosphorylation of dTMP to dTDP, 5’-Deoxythymidine plays a crucial role in DNA synthesis and cellular growth . It is used in cell biology to synchronize the cells in S phase .

Biochemical Analysis

Biochemical Properties

5’-Deoxythymidine is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It can be phosphorylated with one, two, or three phosphoric acid groups, creating deoxythymidine monophosphate (dTMP), deoxythymidine diphosphate (dTDP), or deoxythymidine triphosphate (dTTP), respectively . These phosphorylated forms of 5’-Deoxythymidine interact with various enzymes, including thymidylate kinase and thymidine kinase .

Cellular Effects

5’-Deoxythymidine has significant effects on various types of cells and cellular processes. It is used in cell biology to synchronize cells in the G1/early S phase . The presence of 5’-Deoxythymidine influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 5’-Deoxythymidine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it serves as a substrate for enzymes like thymidylate kinase and thymidine kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Deoxythymidine can change over time. It has a high stability under standard temperature and pressure

Metabolic Pathways

5’-Deoxythymidine is involved in the de novo biosynthesis of dTMP, a critical nucleotide for DNA synthesis . This process involves enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxythymidine typically involves the condensation of thymine with deoxyribose. One common method is the glycosylation of thymine with a protected deoxyribose derivative, followed by deprotection to yield 5’-Deoxythymidine. The reaction conditions often involve the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst .

Industrial Production Methods: Industrial production of 5’-Deoxythymidine can be achieved through enzymatic synthesis using thymidine phosphorylase and deoxyribose-1-phosphate. This method is advantageous due to its high specificity and yield. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature .

Chemical Reactions Analysis

Types of Reactions: 5’-Deoxythymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5’-Deoxythymidine is unique due to its specific pairing with deoxyadenosine in DNA, which is crucial for maintaining the integrity of the genetic code. Its derivatives are also uniquely effective as antiviral and anticancer agents due to their ability to inhibit key enzymes involved in DNA synthesis and replication .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)/t6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUILUGCFSCUKR-GJMOJQLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188127
Record name 5'-Deoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3458-14-8
Record name 5'-Deoxythymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Deoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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